3,4-Difluorophenol

Übersicht

Beschreibung

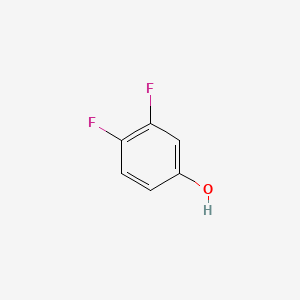

3,4-Difluorophenol (CAS 2713-33-9) is an aromatic compound with the molecular formula F₂C₆H₃OH and a molecular weight of 130.09 g/mol . It is a difluorinated derivative of phenol where fluorine atoms occupy the 3- and 4-positions on the benzene ring. This substitution pattern significantly influences its electronic, physical, and chemical properties. According to computational studies, its gas-phase heat capacity ($C_{p,gas}$) is 202.48 J/mol·K, and its boiling point is estimated at 358 K (85°C) under reduced pressure (2.70 kPa) . The compound is widely used as a precursor in organic synthesis, particularly for bioactive molecules and heterocycles .

Vorbereitungsmethoden

Ipso-Hydroxylation of Arylboronic Acids

This method involves the hydroxylation of arylboronic acids to produce phenols, including 3,4-difluorophenol. The reaction employs hydrogen peroxide as the oxidizing agent and cellulose as a catalyst.

Reaction Conditions:

- Reactants: Arylboronic acid (0.5 mmol), cellulose (10 mg, 15 wt%), distilled water (2 mL).

- Oxidizing Agent: 30% aqueous hydrogen peroxide (0.5 mL).

- Temperature: Room temperature.

- Reaction Time: 5 minutes.

- Purification: Column chromatography using silica gel with ethyl acetate/hexane.

Procedure:

- Combine arylboronic acid, cellulose, and distilled water in a round-bottom flask.

- Add hydrogen peroxide dropwise while stirring at room temperature.

- Monitor reaction progress via thin-layer chromatography (TLC).

- Centrifuge the aqueous layer to recover the catalyst.

- Extract the product using ethyl acetate (three washes).

- Dry with anhydrous sodium sulfate and vacuum dry.

- Purify the crude product via column chromatography.

Yield:

Industrial Synthesis Using Sodium Hydroxide and Tetramethylammonium Chloride

This method utilizes sodium hydroxide and tetramethylammonium chloride in an industrial-scale process to form sodium phenoxide intermediates.

Reaction Conditions:

- Reactants: Sodium hydroxide (40 kg), toluene (500 kg), this compound (100 kg).

- Catalysts: Tetramethylammonium chloride (5 kg).

- Solvents: N,N-dimethylformamide (DMF, 5 kg) and bromoethane.

- Temperature: Reflux conditions followed by cooling to 30°C.

Procedure:

- React sodium hydroxide and toluene with this compound under reflux until water is expelled.

- Cool the mixture and add tetramethylammonium chloride at 30°C.

- Introduce DMF and bromoethane dropwise.

- Warm to reflux until the raw material disappears.

- Cool to 30°C, filter, and wash with water.

- Separate layers to obtain the organic solution of the product in toluene.

- Recover toluene via distillation and purify the final product through tower distillation.

Yield:

Data Table: Comparison of Preparation Methods

| Method | Reactants/Conditions | Yield (%) | Advantages |

|---|---|---|---|

| Ipso-Hydroxylation | Arylboronic acid, H₂O₂, cellulose | ~92 | Simple setup; rapid reaction time |

| Industrial Synthesis | NaOH, tetramethylammonium chloride | ~92.1 | High scalability; high purity |

Notes on Feasibility

Both methods demonstrate high yields (~92%), making them efficient for preparing this compound. The ipso-hydroxylation method is ideal for laboratory-scale synthesis due to its simplicity and short reaction time, while the industrial synthesis method is better suited for large-scale production due to its scalability and high purity results.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Difluorophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form difluorinated quinones.

Reduction: Reduction reactions can convert it to difluorinated cyclohexanols.

Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Nucleophiles: Sodium methoxide or sodium ethoxide are used in substitution reactions.

Major Products

Oxidation: Difluorinated quinones.

Reduction: Difluorinated cyclohexanols.

Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antipsychotic Activity

Recent research has highlighted the potential of 3,4-difluorophenol derivatives in drug development, particularly as antipsychotic agents. A study synthesized a tetrahalogenated Schiff base incorporating this compound and evaluated its interactions with serotonin (5-HT2A) and dopamine (D2) receptors using docking studies. The findings indicated that the compound exhibited a significant antagonistic effect on these receptors, suggesting its potential as a therapeutic agent for psychiatric disorders .

Pharmacokinetic Properties

The presence of fluorine atoms in this compound enhances its bioavailability and metabolic stability. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling has shown that derivatives of this compound possess favorable pharmacokinetic properties, making them suitable candidates for further medicinal development .

Chemical Synthesis

Reagent in Organic Synthesis

this compound serves as an essential reagent in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals. For instance, it can be employed in nucleophilic substitution reactions to introduce fluorine into organic molecules or as a building block for more complex structures .

Case Study: Synthesis of Novel Compounds

A notable case study involved synthesizing a novel compound using this compound as a starting material. The reaction conditions were optimized to yield high purity and yield through column chromatography. The synthesized compound was characterized using NMR and mass spectrometry techniques .

Material Science

Polymer Additives

In material science, this compound is explored as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat and UV exposure .

Case Study: Fluorinated Polymers

Research demonstrated that polymers modified with this compound exhibited improved hydrophobicity and chemical resistance compared to their non-fluorinated counterparts. This property makes them suitable for applications in coatings and sealants where durability is crucial .

Wirkmechanismus

The mechanism of action of 3,4-difluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers of Difluorophenol

Difluorophenol has six structural isomers, differing in fluorine substitution patterns (Table 1).

Key Observations :

- Boiling Points: 3,4- and 3,5-difluorophenols exhibit higher boiling points due to stronger intermolecular hydrogen bonding from para-fluorine substitution .

- Reactivity: this compound undergoes regioselective functionalization (e.g., ortho-metallation) to form benzaldehyde derivatives, a pathway less efficient in 2,4- and 2,6-isomers .

Metabolic Pathways

19F NMR studies reveal distinct microbial degradation pathways (Table 2) :

| Compound | Main Metabolite | Fluoride Release | Catechol Accumulation | Biodegradation Efficiency |

|---|---|---|---|---|

| This compound | 3,4-Difluoromuconate | Swift | Minimal | Cometabolic (no growth) |

| 2,4-Difluorophenol | 2,4-Difluoromuconate | Slow | Significant | Supports microbial growth |

| 2,3-Difluorophenol | 2,3-Difluorocatechol | Moderate | Moderate | Partial degradation |

Key Insight: Fluorine atoms ortho to hydroxyl groups (e.g., in 2,4-difluorophenol) hinder dehalogenation, leading to toxic intermediate accumulation.

Spectroscopic Properties

19F NMR chemical shifts and coupling constants differ markedly among isomers (Table 3) :

| Compound | δ (ppm) | Coupling Constants (Hz) |

|---|---|---|

| This compound | −134.5 (F-3), −142.3 (F-4) | $^3J{F3-F4} = 8.0$, $^3J{F3-H2} = 31.6$ |

| 2,4-Difluorophenol | −102.5 (F-4), −107.4 (F-2) | $^3J{F4-H3} = 25.2$, $^3J{F2-H3} = 21.0$ |

| 3,5-Difluorophenol | −121.1 (F-3/5) | $^3J_{F3/5-H2/6} = 15.0$ |

Key Insight: The deshielding effect of adjacent hydroxyl groups in this compound results in distinct downfield shifts compared to meta-substituted isomers .

Biologische Aktivität

3,4-Difluorophenol (DFP), a fluorinated aromatic compound, has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article explores the biological activity of DFP, focusing on its mechanisms of action, pharmacological properties, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the phenolic ring. This substitution significantly influences its chemical reactivity and biological interactions. The compound can be represented by the molecular formula and has a molecular weight of approximately 134.10 g/mol .

Mechanisms of Biological Activity

The biological activity of DFP is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of fluorine enhances the compound’s binding affinity due to increased electronegativity and steric effects. Key mechanisms include:

- Enzyme Inhibition : DFP has been shown to inhibit specific enzymes, which can lead to altered metabolic pathways. For example, studies indicate that it may affect lipolysis by inhibiting adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL) in adipose tissues .

- Receptor Modulation : Research indicates that DFP can act as an antagonist at serotonin 5-HT2A and dopamine D2 receptors, suggesting potential applications in treating psychiatric disorders .

Antipsychotic Activity

A recent study investigated a derivative of DFP, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol (THSB), demonstrating significant antagonistic effects against dopamine D2 receptors compared to established antipsychotics like clozapine . The structure-activity relationship (SAR) analysis revealed that modifications in the phenolic structure could enhance biological efficacy.

Antifungal Properties

DFP derivatives have shown promising antifungal activity against several plant pathogenic fungi. Research highlights its effectiveness against species such as Botrytis cinerea and Colletotrichum gloeosporioides, indicating potential applications in agricultural chemistry.

Study on Lipolysis Inhibition

In a comparative study on the lipolytic activity of various compounds, DFP derivatives exhibited dose-dependent inhibition of fatty acid release from adipose tissue. The results indicated that while both ATGL and HSL were affected, the inhibition was more pronounced in wild-type tissues compared to knockouts .

Structure-Activity Relationship Analysis

A detailed SAR analysis was conducted on several fluorinated phenolic compounds, including DFP. The findings suggested that introducing additional substituents could significantly alter biological activity. For instance, compounds with hydroxyl groups showed enhanced potency compared to their halogenated counterparts .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-difluorophenol, and how do they influence its reactivity in enzymatic systems?

- This compound (CAS 2713-33-9) has a molecular weight of 130.09 g/mol, melting point of 34–38°C, and boiling point of 85°C at 20 mmHg. Its fluorine substituents at the 3- and 4-positions increase electron-withdrawing effects, enhancing oxidative reactivity. For example, enzymatic oxidation rates using marine polychaete peroxidases show a rate of 8.2 µmol·10⁻⁵ min⁻¹ µM⁻¹, higher than mono-fluorinated analogs (e.g., 3-fluorophenol: 6.7) due to increased electrophilicity .

Q. What synthetic routes are commonly employed for this compound, and what analytical methods validate its purity?

- Synthesis often involves electrophilic fluorination of phenol derivatives or hydrolysis of 3,4-difluoronitrobenzene precursors. Purity is validated via HPLC (e.g., Thermo Scientific™ Vanquish™ UHPLC) with UV detection at 254 nm, using mobile phases like sodium acetate buffer and acetonitrile to resolve isomers (e.g., distinguishing this compound from 2,5- or 3,5-isomers) .

Q. How is this compound detected and quantified in environmental or biological matrices?

- Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred. For biodegradation studies, resting mycelia of Penicillium frequentans strain Bi 7/2 can completely metabolize this compound, monitored via fluorometric assays or isotopic tracing .

Advanced Research Questions

Q. How do substituent positions (3,4- vs. 2,5- or 3,5-) affect the oxidative degradation kinetics of difluorophenols in enzymatic systems?

- Comparative studies using peroxidases reveal that this compound oxidizes faster (8.2 µmol·10⁻⁵ min⁻¹ µM⁻¹) than 3,5-difluorophenol (7.0) due to steric and electronic effects. The 3,4-substitution pattern allows better enzyme-substrate alignment, whereas 2,5-isomers exhibit lower reactivity due to hindered access to the active site .

Q. What methodologies are used to study the conformational dynamics of this compound in gas-phase spectroscopy?

- Two-color resonant two-photon mass-analyzed threshold ionization (R2PI-MATI) spectroscopy identifies rotamers by probing vibrational transitions. For this compound, intramolecular hydrogen bonding between the hydroxyl group and fluorine atoms stabilizes specific conformers, detectable via distinct ionization thresholds .

Q. How can thermal decomposition kinetics of fluorinated phenolic derivatives be analyzed, and what parameters are critical for this compound?

- Thermogravimetric-differential thermal analysis (TG-DTA) under nitrogen at heating rates of 5–20 K·min⁻¹ quantifies activation energy () and pre-exponential factor (). For this compound derivatives (e.g., 2,4,6-trinitro-3,5-difluorophenol), ranges 120–150 kJ/mol depending on substituent electronegativity and decomposition mechanisms (e.g., defluorination vs. ring cleavage) .

Q. What experimental designs address contradictions in reported biodegradation efficiencies of this compound across microbial strains?

- Contradictions arise from strain-specific metabolic pathways. For Penicillium frequentans, phenol-induced enzymes are required for complete degradation, while other strains may require co-substrates. Controlled experiments with defined carbon sources (e.g., phenol as sole carbon/energy source) and proteomic profiling of enzyme expression can resolve discrepancies .

Q. How is this compound utilized as a tracer in lignin degradation studies?

- Fluorophenol derivatives (e.g., 3,5-difluorophenoxyl-labeled lignin models) release detectable this compound upon oxidative cleavage. Oxygen alkaline treatments with active oxygen species (AOS) generators (e.g., 4-hydroxy-3-methoxybenzyl alcohol) track side-chain scission via HPLC or fluorophore tagging .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Classified as a flammable solid (UN 1325), it requires storage in flame-resistant cabinets at <25°C. Personal protective equipment (PPE) includes N95 masks, nitrile gloves, and chemical goggles. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .

Eigenschaften

IUPAC Name |

3,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPWVUJOPCGHIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181595 | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2713-33-9 | |

| Record name | 3,4-Difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2713-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002713339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3,4-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 3,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.